1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester

Vue d'ensemble

Description

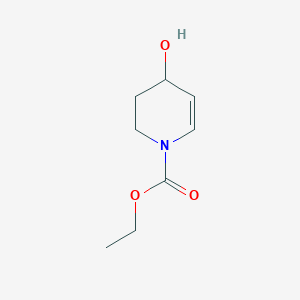

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester typically involves the reaction of 3,4-dihydro-4-hydroxy-2H-pyran with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester has garnered attention for its potential biological activities. It can serve as a building block in the synthesis of more complex molecules and has been used in biochemical assays to study enzyme mechanisms. Its unique structure allows it to interact with specific molecular targets, acting as an inhibitor or activator depending on the context .

Chemistry

- Building Block for Synthesis : The compound is utilized in the development of various chemical entities due to its reactive functional groups.

Biology

- Enzyme Mechanisms : It serves as a probe in biochemical assays to elucidate enzyme functions and mechanisms.

Pharmaceuticals

- Drug Development : The compound's biological activity makes it a candidate for further exploration in drug design, particularly for conditions involving enzyme dysregulation .

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and materials. Its properties allow it to be integrated into formulations requiring specific chemical functionalities. The use of this compound can enhance product performance in various applications including:

- Agricultural Chemicals : As a precursor for developing agrochemicals.

- Material Science : In the formulation of polymers or coatings that require specific chemical properties.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 1(2H)-Pyridinecarboxylic acid derivatives can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can effectively modulate enzyme activity related to inflammation and metabolic disorders.

Case Study 2: Biochemical Probes

The compound has been employed as a biochemical probe in assays aimed at understanding cellular processes. Its ability to interact with cellular receptors has been leveraged to study receptor-ligand dynamics in various biological systems .

Mécanisme D'action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

2H-Pyran, 3,4-dihydro-: This compound shares a similar pyran ring structure but lacks the carboxylic acid and ester groups.

4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group but differ in their ring structure and functional groups.

Uniqueness

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid group, and an ethyl ester group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester (CAS Number: 89690-65-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and case studies.

- Molecular Formula : C8H13NO3

- Molecular Weight : 171.194 g/mol

- IUPAC Name : Ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate

- SMILES : CCOC(=O)N1CCC(O)C=C1

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), indicating potential use in treating chronic inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its ability to mitigate oxidative stress in biological systems .

- Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Esterification Reactions : Reacting the corresponding pyridinecarboxylic acid with ethanol in the presence of an acid catalyst.

- Reduction Reactions : Reducing the corresponding pyridine derivatives to introduce the hydroxyl group at position 4.

These methods allow for the production of the compound with varying degrees of yield and purity depending on the reaction conditions employed.

Study on Anti-inflammatory Effects

In a study evaluating the anti-inflammatory activity of various compounds, this compound was shown to significantly reduce levels of inflammatory markers in vitro. The study measured NO production and expression levels of inflammatory cytokines such as IL-1β and IL-6. The results indicated a statistically significant reduction in these markers compared to control groups (p < 0.05) .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-hydroxy-, ethyl ester | 756774-28-4 | Similar structure but differs in substitution pattern |

| 3-Pyridinecarboxylic acid, 1,2-dihydro-4-hydroxy-, ethyl ester | 77629-51-7 | Contains additional methyl groups affecting reactivity |

| Pyridine-2-carboxylic acid derivatives | Various | Diverse biological activities but different functional groups |

The unique arrangement of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h3,5,7,10H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGREWKWOBEUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321903 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89690-65-3 | |

| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.